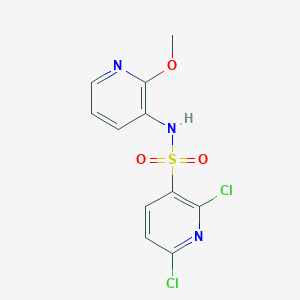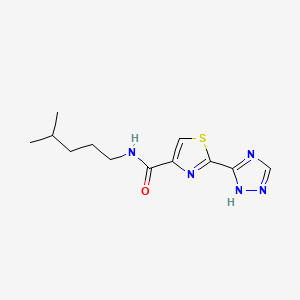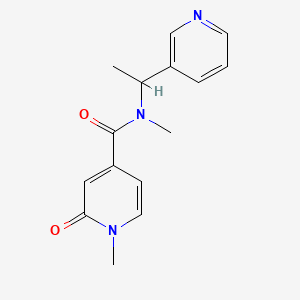
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide, also known as FPAC, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been synthesized in recent years and has shown promising results in various applications.
作用机制
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide acts as an agonist for the 5-HT1A receptor, which means it activates the receptor and produces a response. The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that is involved in mood and anxiety. By activating the 5-HT1A receptor, N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide can modulate serotonin levels and potentially have an effect on mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide are still being studied. It has been shown to have a high affinity for the 5-HT1A receptor, but its effects on serotonin levels and other neurotransmitters are not fully understood. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been shown to have low toxicity and minimal side effects in animal studies.
实验室实验的优点和局限性
One advantage of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the receptor's function and potential therapeutic targets. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other compounds that may have more harmful effects.
One limitation of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide is its specificity for the 5-HT1A receptor, which may limit its use in studying other neurotransmitter systems. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide also has a short half-life, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide. One direction is to further investigate its potential as a PET imaging agent for the 5-HT1A receptor. Another direction is to study its effects on other neurotransmitter systems and potential therapeutic targets. Additionally, the synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide could be optimized to produce higher yields and purity.
合成方法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with pyridine-2-carboxylic acid to form 4-(2-pyridyl)benzaldehyde. This intermediate is then reacted with piperazine and acetic anhydride to form N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide. The synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has been optimized to produce high yields and purity.
科学研究应用
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been studied for its potential use as a PET imaging agent for the 5-HT1A receptor.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-14-4-6-15(7-5-14)21-18(25)23-11-9-22(10-12-23)17(24)13-16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRXOXPTRYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)
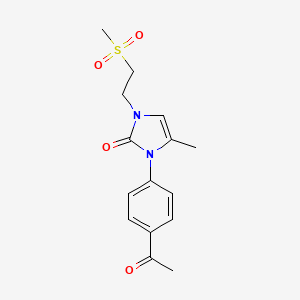
![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)





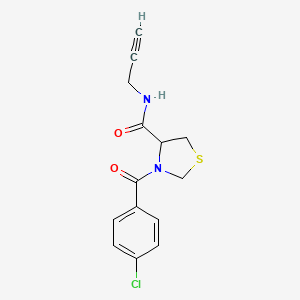
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
